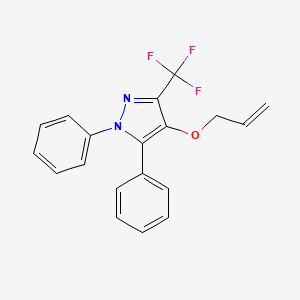![molecular formula C13H12Cl2N2O2 B3035431 1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone CAS No. 321385-71-1](/img/structure/B3035431.png)
1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone
概要
説明
1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenoxyethyl group and an ethanone moiety
準備方法
The synthesis of 1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the 2,4-dichlorophenoxyethyl group: This step involves the nucleophilic substitution reaction of the pyrazole ring with 2,4-dichlorophenoxyethyl halides in the presence of a base such as potassium carbonate.
Attachment of the ethanone group: The final step involves the acylation of the substituted pyrazole with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
科学的研究の応用
1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs targeting various diseases, including cancer and inflammatory disorders.
Agrochemicals: It is studied for its herbicidal and pesticidal properties, particularly in controlling broadleaf weeds and pests.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered metabolic pathways. In biological systems, it can modulate signaling pathways by interacting with receptors, affecting cellular processes such as proliferation, apoptosis, and inflammation .
類似化合物との比較
1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone can be compared with similar compounds such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group but differing in its overall structure and mode of action.
Pyrazole derivatives: Compounds like 1-phenyl-3-(2,4-dichlorophenyl)-1H-pyrazole, which share the pyrazole core but differ in substituents, leading to variations in biological activity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
特性
IUPAC Name |
1-[5-[1-(2,4-dichlorophenoxy)ethyl]pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-8(12-5-6-16-17(12)9(2)18)19-13-4-3-10(14)7-11(13)15/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNJDKMIBYZXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C(=O)C)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3035348.png)

![[5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B3035352.png)
![[5-(4-chlorobenzenesulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B3035353.png)
![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B3035354.png)
![Prop-2-enyl N-[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]carbamate](/img/structure/B3035355.png)
![3-(2-chloro-6-fluorophenyl)-N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3035356.png)


![4-[(2,6-dichlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B3035362.png)

![(3S,3aR,6aS)-2-benzyl-5-(4-chlorophenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3035366.png)
![(3S,3aR,6aS)-2,5-dibenzyl-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3035367.png)
![4-[(4-Chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole](/img/structure/B3035371.png)
